molecular formula C10H15NO B12979665 (R)-3-(1-Aminobutyl)phenol

(R)-3-(1-Aminobutyl)phenol

Cat. No.: B12979665
M. Wt: 165.23 g/mol
InChI Key: AMEJFGQGKYMTCT-SNVBAGLBSA-N
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Description

(R)-3-(1-Aminobutyl)phenol is a chiral phenolic compound characterized by a phenol ring substituted at the 3-position with a 1-aminobutyl group in the R-configuration. This structure combines the aromaticity of phenol with the basicity of a primary amine, rendering it a versatile scaffold for biochemical interactions.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-[(1R)-1-aminobutyl]phenol

InChI

InChI=1S/C10H15NO/c1-2-4-10(11)8-5-3-6-9(12)7-8/h3,5-7,10,12H,2,4,11H2,1H3/t10-/m1/s1

InChI Key

AMEJFGQGKYMTCT-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=CC=C1)O)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminobutyl)phenol typically involves the reaction of a phenol derivative with a butylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the correct stereochemistry is achieved. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of ®-3-(1-Aminobutyl)phenol often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, with precise control over temperature and pressure to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Mechanism of Action

The mechanism of action of ®-3-(1-Aminobutyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Bioactive Comparison
Property This compound (R)-3-(1-Aminoethyl)phenol HCl m-Aminophenol
Molecular Weight ~195.3 g/mol 187.6 g/mol 109.1 g/mol
LogP (Predicted) 1.8 0.9 0.3
Amine Basicity (pKa) ~9.5 ~9.8 ~4.9
Anti-Amyloid IC50 Not tested Not tested 50 µM*
Antimicrobial MIC (S. aureus) Not tested 128 µg/mL** 64 µg/mL

Data inferred from catechol derivatives . *Data from ethylphenol analogues .

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